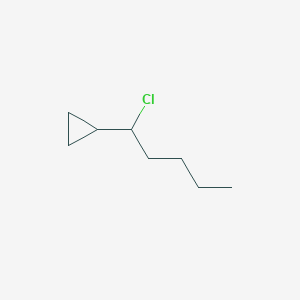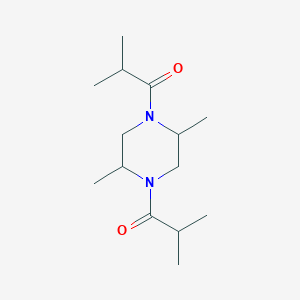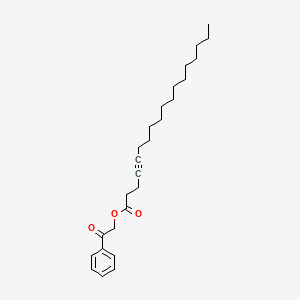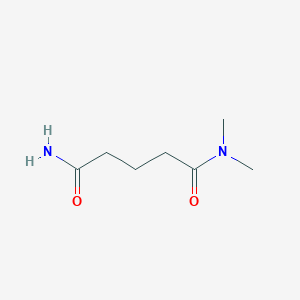
(1-Chloropentyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloropentyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chloropentyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strain in the three-membered ring, which makes them highly reactive.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction of these carbenes with alkenes results in the formation of cyclopropane rings .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives .
化学反応の分析
Types of Reactions
(1-Chloropentyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropanes, while oxidation can lead to the formation of cyclopropane carboxylic acids.
科学的研究の応用
(1-Chloropentyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals
作用機序
The mechanism of action of (1-Chloropentyl)cyclopropane involves its interaction with various molecular targets. For example, cyclopropane derivatives are known to act as NMDA receptor antagonists and can inhibit AMPA receptors and nicotinic acetylcholine receptors . These interactions can lead to various biological effects, making these compounds of interest in medicinal chemistry.
類似化合物との比較
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar strain but different reactivity.
Cyclopentane: A five-membered ring compound with less strain and different chemical properties.
Uniqueness
(1-Chloropentyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-chloropentyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in simpler cycloalkanes.
特性
CAS番号 |
88106-25-6 |
|---|---|
分子式 |
C8H15Cl |
分子量 |
146.66 g/mol |
IUPAC名 |
1-chloropentylcyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-8(9)7-5-6-7/h7-8H,2-6H2,1H3 |
InChIキー |
SVGYORFFJUBGLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)


![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)


![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
